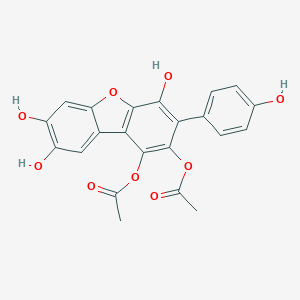

1,2-Diacetoxi-4,7,8-trihidroxi-3-(4-hidroxifenil)dibenzofurano

Descripción general

Descripción

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a compound isolated from the edible mushroom Sarcodon leucopus. It is known for its antioxidant properties, which have been demonstrated in various assays, including the DPPH scavenging assay . The compound has shown potential in inhibiting malondialdehyde (MDA) and α-glucosidase, making it a subject of interest in scientific research .

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several significant biological properties:

Antioxidant Activity

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has demonstrated potent antioxidant effects. In DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays, it showed an IC50 value of 28 µM, indicating its effectiveness in neutralizing free radicals . Additionally, it inhibits malondialdehyde (MDA) formation with an IC50 of 71 µM and α-glucosidase activity with an IC50 of 6.22 µM .

Anti-diabetic Potential

The ability to inhibit α-glucosidase suggests that this compound may be useful in managing diabetes by slowing carbohydrate digestion and absorption . This property is particularly valuable for developing dietary supplements or pharmaceuticals aimed at glycemic control.

Anti-inflammatory Effects

Research indicates that the compound may influence inflammatory pathways. Its potential role in modulating immune responses could lead to applications in treating inflammatory diseases .

Drug Development

Due to its diverse biological activities, 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is being explored for use in drug formulations targeting oxidative stress-related conditions and metabolic disorders like diabetes.

Food Industry

The antioxidant properties make this compound a candidate for natural preservatives in food products. Its ability to inhibit oxidation could enhance the shelf life of various food items while providing health benefits.

Case Studies and Research Findings

Mecanismo De Acción

Target of Action

The primary targets of BL V are Reactive Oxygen Species (ROS) , malondialdehyde (MDA) , and α-glucosidase . These targets play crucial roles in oxidative stress, lipid peroxidation, and carbohydrate metabolism respectively.

Mode of Action

BL V interacts with its targets through its potent antioxidant effects. It scavenges Reactive Oxygen Species (ROS), inhibits malondialdehyde (MDA), a product of lipid peroxidation, and inhibits α-glucosidase, an enzyme involved in carbohydrate digestion .

Biochemical Pathways

The action of BL V affects several biochemical pathways. By scavenging ROS, it impacts the oxidative stress pathway, reducing the damage caused by free radicals. Its inhibition of MDA affects the lipid peroxidation pathway, preventing the oxidative degradation of lipids. Lastly, by inhibiting α-glucosidase, it influences the carbohydrate digestion pathway, potentially slowing down the breakdown of carbohydrates into glucose .

Result of Action

The result of BL V’s action at the molecular and cellular level is a reduction in oxidative stress, a decrease in lipid peroxidation, and a potential slowing down of carbohydrate digestion. This can lead to a decrease in damage to cellular components caused by free radicals, a reduction in the degradation of lipids, and a potential moderation of blood glucose levels .

Análisis Bioquímico

Biochemical Properties

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has been shown to interact with various biomolecules. It exhibits antioxidant effects in the DPPH scavenging assay, with an IC50 of 28 μM . It also inhibits malondialdehyde (MDA), a marker of oxidative stress, with an IC50 of 71 μM . Furthermore, it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, with an IC50 of 6.22 μM .

Cellular Effects

The effects of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran on cells are primarily related to its antioxidant and enzyme inhibitory activities. By scavenging reactive oxygen species and inhibiting MDA, it can protect cells from oxidative damage . Its inhibition of α-glucosidase can influence cellular metabolism, particularly the breakdown and absorption of carbohydrates .

Molecular Mechanism

The molecular mechanism of action of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran involves its interactions with various biomolecules. Its antioxidant activity is likely due to its ability to donate electrons and neutralize reactive oxygen species . Its inhibitory effects on MDA and α-glucosidase suggest that it may bind to these molecules and interfere with their normal function .

Metabolic Pathways

Its inhibition of α-glucosidase suggests that it may interact with enzymes involved in carbohydrate metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

the isolation from natural sources such as Sarcodon leucopus remains a viable method for obtaining the compound .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.

Substitution: The hydroxyl groups can undergo substitution reactions, such as acetylation and methylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Acetylating agents: Acetic anhydride, acetyl chloride

Methylating agents: Methyl iodide (CH₃I), dimethyl sulfate (DMS)

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as acetylated and methylated forms of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: A flavonoid with strong antioxidant properties, commonly found in fruits and vegetables.

Resveratrol: A polyphenolic compound found in grapes and red wine, known for its antioxidant and anti-inflammatory effects.

Epigallocatechin gallate (EGCG): A major catechin in green tea, with potent antioxidant activity.

Uniqueness

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is unique due to its specific structure, which allows it to effectively inhibit both malondialdehyde and α-glucosidase. This dual activity is not commonly observed in other similar compounds, making it a valuable subject for further research .

Actividad Biológica

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (CAS No. 146905-24-0) is a dibenzofuran derivative isolated from the edible mushroom Sarcodon leucopus. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and enzyme inhibitory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C22H16O9

- Molecular Weight : 424.36 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 596.7 ± 50.0 °C at 760 mmHg

- Flash Point : 314.7 ± 30.1 °C

Antioxidant Activity

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran exhibits significant antioxidant activity. The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, yielding an IC50 value of 28 μM , indicating its effectiveness in neutralizing free radicals. Additionally, it inhibits malondialdehyde (MDA), a marker of oxidative stress, with an IC50 of 71 μM .

Enzyme Inhibition

The compound has shown notable inhibitory effects on various enzymes:

- α-Glucosidase Inhibition : It demonstrates a strong inhibitory effect on α-glucosidase with an IC50 of 6.22 μM , suggesting potential applications in managing postprandial blood glucose levels .

Study 1: Antioxidant and Enzyme Inhibition

In a study conducted by Ma et al., the biological activities of several compounds isolated from Sarcodon leucopus, including 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, were evaluated. The findings highlighted that the compound not only scavenged free radicals effectively but also inhibited key enzymes involved in carbohydrate metabolism .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of dibenzofuran derivatives revealed that modifications to the hydroxyl groups significantly influenced their biological activities. The presence of multiple hydroxyl groups in the structure of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran enhances its antioxidant capacity and enzyme inhibition potential compared to simpler analogs .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

[1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCDGKMVAYETOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.